rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2

Description

Chemical Structure and Nomenclature

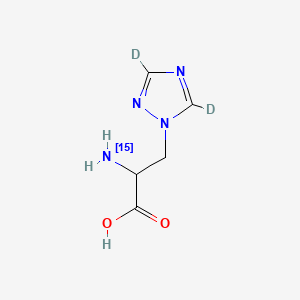

The molecular formula of rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is C5H6D2N4O2 , with a molecular weight of 159.15 g/mol . The compound features:

- A 1,2,4-triazole ring substituted at the 1-position with a propanoic acid side chain.

- Isotopic labels: Two deuterium atoms at the 3- and 5-positions of the triazole ring and one 15N atom at the α-amino group of alanine.

Structural Characteristics

- Backbone : The alanine moiety provides a chiral center, though the "rac" prefix denotes a racemic mixture of D- and L-enantiomers.

- Triazole Ring : The 1,2,4-triazole group contributes aromaticity and hydrogen-bonding capabilities, influencing its reactivity and binding properties.

- Isotopic Substitutions : Deuterium reduces vibrational interference in spectroscopic analyses, while 15N enhances nuclear magnetic resonance sensitivity.

Nomenclature

- IUPAC Name : 2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid.

- Synonyms : Includes CAS numbers 1219176-41-6 (labeled form) and 10109-05-4 (unlabeled triazole-alanine).

Table 1: Key Structural and Isotopic Properties

| Property | Description |

|---|---|

| Molecular Formula | C5H6D2N4O2 |

| Molecular Weight | 159.15 g/mol |

| CAS Number (Labeled) | 1219176-41-6 |

| CAS Number (Unlabeled) | 10109-05-4 |

| Isotopic Labels | 15N (α-amino), D2 (triazole 3,5-positions) |

| Chiral Center | Racemic mixture (D/L-alanine) |

Historical Context of Triazole-Alanine Compounds

Triazole-alanine derivatives were first identified in 1985 from Streptomyces sp. KM-10329, marking the discovery of the first naturally occurring 1,2,4-triazole-containing compound. This organism produced L-1H-1,2,4-triazole-3-alanine as a histidine biosynthesis inhibitor, showcasing the biological relevance of triazole-amino acid hybrids. Synthetic analogs, including racemic and isotope-labeled forms, emerged later to support structural and mechanistic studies:

- Natural Isolation : The original compound exhibited antifungal and antimetabolite activities, spurring interest in triazole-amino acid hybrids.

- Synthetic Development : Racemic and isotope-enriched variants like this compound were synthesized to enable advanced spectroscopic analyses.

Milestones in Triazole-Alanine Research

Significance in Isotope-Labeled Research

Stable isotope labeling with 15N and deuterium enables precise tracking of molecular behavior in complex systems. This compound is particularly valuable for:

- Nuclear Magnetic Resonance Spectroscopy : 15N enhances sensitivity for detecting protein-ligand interactions, while deuterium reduces signal overlap in 1H spectra.

- Metabolic Pathway Analysis : The compound serves as a tracer in studies of amino acid uptake and catabolism, leveraging its non-natural triazole moiety to avoid metabolic interference.

- Structural Biology : Isotopic labels aid in resolving tautomeric states of the triazole ring, critical for understanding its electronic properties.

Table 2: Applications of Isotopic Labeling

Relevance in Triazole Chemistry

The 1,2,4-triazole ring is a versatile pharmacophore and synthetic intermediate. In this compound, this heterocycle contributes to:

- Bioactivity : Triazole rings inhibit enzymes like histidine biosynthetic enzymes and DNA gyrase, mimicking natural substrates.

- Tautomerism : The triazole ring exists in multiple tautomeric forms, influencing its electronic properties and binding interactions.

- Synthetic Utility : Triazole-alanine hybrids serve as precursors for agrochemicals (e.g., triazole fungicide metabolites) and biomedical probes.

Comparative Analysis of Triazole-Alanine Derivatives

Properties

IUPAC Name |

2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-KEGBLKCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NN(C(=N1)[2H])CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676170 | |

| Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219176-41-6 | |

| Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Approach

In this method, L-alanine’s α-amino group reacts with 1,2,4-triazole-1-carboxylic acid under basic conditions. The reaction proceeds via activation of the carboxylic acid using carbodiimide reagents (e.g., EDC or DCC), forming an active ester intermediate that facilitates triazole attachment. Yields range from 60–75%, with purification achieved via recrystallization from ethanol-water mixtures.

Click Chemistry Route

CuAAC offers superior regioselectivity for triazole formation. Here, propargylglycine (an alkyne-containing amino acid) reacts with an azido-triazole precursor in the presence of Cu(I) catalysts. This method achieves >90% yield and high purity, though copper removal requires additional steps (e.g., chelating resins).

Isotopic Labeling Techniques

rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 incorporates stable isotopes (15N and 2H) at specific positions, necessitating tailored synthetic adjustments.

15N Incorporation

The 15N label is introduced at the α-amino group of L-alanine through:

Deuterium Labeling

Deuterium (2H) is incorporated at the 3,5 positions of the triazole ring via:

-

Deuterated Solvent Exchange : Prolonged reflux in D2O promotes H/D exchange at acidic protons.

-

Synthesis from Deuterated Reagents : Using deuterium-enriched 1,2,4-triazole (e.g., triazole-d2) during the coupling step.

Racemization and Resolution

The "rac" designation indicates a racemic mixture, synthesized via:

-

Non-Stereoselective Synthesis : Using racemic alanine or omitting chiral catalysts during triazole coupling.

-

Post-Synthetic Racemization : Treating enantiopure 3-(1,2,4-Triazol-1-yl)-L-alanine with strong acids/bases to induce racemization.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

Industrial-Scale Production

Suppliers such as LGC Standards and TRC utilize modular synthesis with the following optimized protocol:

-

Step 1 : 15N-L-alanine synthesis via Strecker reaction (15NH4Cl, NaCN, CH2O).

-

Step 2 : Triazole coupling using 1,2,4-triazole-d2 and EDC/HOBt in DMF.

-

Step 3 : Racemization via NaOH (1M, 80°C, 12 h).

-

Step 4 : Purification by preparative HPLC (yield: 65–70%, purity: >99%).

Challenges and Innovations

-

Isotopic Dilution : Minimizing natural abundance isotopes requires stringent precursor screening.

-

Cost Efficiency : 15N and 2H reagents elevate costs; microfluidic synthesis reduces reagent waste.

Applications in Research

Chemical Reactions Analysis

Types of Reactions: rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the alanine moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

| Compound Name | Core Structure | Substituents/Modifications | Key Features |

|---|---|---|---|

| rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 | β-alanine + 1,2,4-triazole | ¹⁵N, d₂ isotopic labels | Used in isotopic tracing; racemic |

| 3-(1,2,4-Triazol-1-yl)-L-alanine | β-alanine + 1,2,4-triazole | None | Non-labeled; chiral L-configuration |

| N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine | β-alanine + 1,2,4-triazole + Boc | Boc-protected amino group; methyl group | Enhanced stability for synthesis |

| Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoate | Esterified β-alanine + 1,2,4-triazole | Methyl ester; Boc-protected amino group | Solubility in organic solvents |

Key Observations :

- The isotopic labels in this compound distinguish it from non-labeled analogs, enabling advanced analytical applications .

- Protective groups (e.g., Boc, methyl esters) in derivatives improve synthetic handling but alter reactivity compared to the unprotected parent compound .

Target Compound :

- Synthesized via alkylation of 1H-1,2,4-triazole with O-tosyloxazoline intermediates, followed by ring-opening and oxidation steps. Isotopic labeling likely involves ¹⁵N-enriched triazole precursors or deuterated solvents .

Analog Compounds :

- N-tert-butyloxycarbonyl derivatives : Achieved in 68% overall yield via oxazoline ring substitution and permanganate oxidation .

- Methyl esters : Prepared via Michael addition of triazole to dehydroalanine esters, requiring NaI/K₂CO₃ and TBAB catalysis .

Comparison :

Physical and Chemical Properties

Key Observations :

Biological Activity

Rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is a compound that integrates the triazole ring structure with L-alanine, a naturally occurring amino acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The incorporation of nitrogen isotopes (15N) and deuterium (d2) enhances its utility in tracer studies and metabolic research.

- Molecular Formula : C₃H₈N₄O₂

- Molecular Weight : 116.12 g/mol

- CAS Number : 71261-64-8

The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. The electron-rich nature of the triazole ring facilitates binding with biological macromolecules, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 31.25 - 62.5 µg/mL |

| Other Triazole Derivatives | Mycobacterium tuberculosis | MIC = 40 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

Triazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain triazole compounds can inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 12.0 | |

| HeLa (Cervical Cancer) | 15.3 |

These results indicate that this compound could be further investigated for its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various triazole derivatives found that rac 3-(1,2,4-Triazol-1-yl)-L-alanine exhibited promising results against E. coli and Staphylococcus aureus. The compound was tested in a series of dilutions to determine its MIC and was found to be effective at concentrations comparable to established antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of triazole compounds on cancer cell lines, rac 3-(1,2,4-Triazol-1-yl)-L-alanine was subjected to MTT assays across multiple cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What is the significance of isotopic labeling (15N and deuterium) in rac 3-(1,2,4-Triazol-1-yl)-L-alanine?

Q. How is rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 synthesized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Triazole incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the triazole moiety to L-alanine.

Isotopic enrichment : 15N is introduced via labeled ammonia or nitriles during amino acid synthesis, while deuterium is incorporated via deuterated reagents or solvent exchange .

Purification employs reverse-phase HPLC or chiral chromatography to resolve racemic mixtures .

Q. What techniques are used for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve triazole-alanine conformation using software like WinGX for small-molecule crystallography .

- NMR spectroscopy : 1H, 13C, and 15N NMR to confirm isotopic enrichment and triazole ring positioning .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C5H8N4O2, MW 156.14) and isotopic purity .

Advanced Research Questions

Q. How can racemic resolution challenges impact biological studies of this compound?

- Methodological Answer : The racemic mixture complicates enantiomer-specific activity assessments. Strategies include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Enzymatic resolution : Lipases or proteases selectively hydrolyze one enantiomer .

Contradictions in bioactivity data may arise if studies fail to account for enantiomeric differences, necessitating chiral purity validation .

Q. What experimental design considerations address contradictions in isotopic tracer studies?

- Methodological Answer : Unexpected results (e.g., altered metabolic pathways) require:

- Control experiments : Compare 15N-labeled vs. unlabeled analogs to isolate isotope effects.

- Kinetic isotope effect (KIE) analysis : Quantify enzymatic turnover differences using 15N-labeled substrates.

For example, 15N-labeled triazoles may undergo ring-opening reactions, as observed in azolo-azine studies .

Q. How can researchers design experiments to study triazole-enzyme interactions?

- Methodological Answer :

-

Molecular docking : Use software like AutoDock Vina to predict triazole binding to active sites (e.g., fungal CYP51 in antifungal studies) .

-

Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates and compare with non-triazole analogs.

-

Isotopic tracing : Track 15N incorporation into enzyme byproducts via LC-MS .

- Data Table :

| Assay Type | Target Enzyme | Key Parameter |

|---|---|---|

| Docking | CYP51 (fungal) | Binding affinity (ΔG) |

| Inhibition | β-lactamase | IC50 (µM) |

| Metabolic | Alanine transaminase | 15N enrichment rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.